N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide
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Overview
Description
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide is a complex organic compound characterized by its azo group and thiophene ring. This compound is part of the azo dyes family, which are known for their vivid colors and applications in various industries, including textiles, printing, and even in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide typically involves the diazotization of aniline derivatives followed by coupling reactions. The process begins with the nitrosation of aniline to form a diazonium salt, which then reacts with thiophene-2-carboxamide under alkaline conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the azo bond and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using tin(II) chloride (SnCl₂) or iron powder.
Substitution: Nucleophilic substitution reactions often involve halides or other electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydrazines.
Substitution: Generation of halogenated derivatives or other substituted thiophenes.
Scientific Research Applications
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has found applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Mechanism of Action
The compound exerts its effects through the interaction with specific molecular targets and pathways. The azo group plays a crucial role in its reactivity, allowing it to participate in electron transfer processes and binding to biological macromolecules.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Fluorescence: The thiophene ring contributes to the fluorescent properties, making it useful in imaging and diagnostic applications.
Comparison with Similar Compounds
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide is unique due to its specific structural features, including the azo group and the thiophene ring. Similar compounds include:
N-Phenyl-4-(phenylazo)aniline: Another azo dye with applications in dyes and pigments.
4-(Phenyldiazenyl)phenol: A related compound used in the production of dyes.
N-Phenyl-4-(2-phenyldiazenyl)aniline: Similar in structure but with different applications.
These compounds share the azo group but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-17(16-7-4-12-22-16)18-13-8-10-15(11-9-13)20-19-14-5-2-1-3-6-14/h1-12H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCOUHFSMPFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038334 |
Source
|
Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316152-09-7 |
Source
|
Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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